molecular formula C6H7NO4 B2684903 Methyl 2,4-dioxopyrrolidine-3-carboxylate CAS No. 51925-57-6

Methyl 2,4-dioxopyrrolidine-3-carboxylate

Cat. No.: B2684903
CAS No.: 51925-57-6
M. Wt: 157.125
InChI Key: GQEDOGKXSMQIRV-BYPYZUCNSA-N
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Description

Methyl 2,4-dioxopyrrolidine-3-carboxylate: is a heterocyclic organic compound with the molecular formula C₆H₇NO₄. It is known for its potential applications in various fields, including medicine, pharmaceuticals, and industrial chemistry. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dioxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,4-dione with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Methyl 2,4-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine-2,4-dione: Shares the pyrrolidine ring structure but lacks the ester group.

    Methyl 2,4-dioxopyrrolidine-3-acetate: Similar structure with an acetate group instead of a carboxylate group.

    Ethyl 2,4-dioxopyrrolidine-3-carboxylate: Similar structure with an ethyl ester group.

Uniqueness: Methyl 2,4-dioxopyrrolidine-3-carboxylate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Biological Activity

Methyl 2,4-dioxopyrrolidine-3-carboxylate (M2DPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

M2DPC is characterized by a pyrrolidine ring containing two carbonyl groups and a carboxylate group. Its molecular formula is C7H9NO4C_7H_9NO_4, with a molar mass of approximately 171.152 g/mol. The unique structure enables various chemical reactions, making it a valuable precursor in organic synthesis.

Biological Activities

Research has highlighted several biological activities associated with M2DPC:

  • Antimicrobial Activity : M2DPC has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .
  • Enzyme Inhibition : Studies indicate that M2DPC can inhibit key enzymes such as neuraminidase, which is critical for the influenza virus's entry into host cells, and cholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : In vitro studies have shown that derivatives of M2DPC exhibit neuroprotective properties against oxidative stress in neuroblastoma cells. Compounds derived from M2DPC were tested for their ability to protect cells from hydrogen peroxide-induced damage .

The mechanisms underlying the biological activity of M2DPC involve:

  • Interaction with Biomolecules : M2DPC interacts with various biomolecules, potentially altering their functions. For instance, its inhibition of cholinesterase can lead to increased levels of acetylcholine, which may enhance cognitive function in Alzheimer's disease models.
  • Cytotoxicity Studies : M2DPC and its derivatives have been evaluated for cytotoxicity in human cancer cell lines. For example, some derivatives showed significant activity against neuroblastoma (SH-SY5Y) and lymphoma (U937) cell lines, indicating potential as anticancer agents .

Data Table: Biological Activities of this compound

Biological Activity Tested Strains/Conditions Results
AntimicrobialStaphylococcus aureusEffective
Escherichia coliEffective
Enzyme InhibitionNeuraminidaseInhibited
CholinesteraseInhibited
NeuroprotectionNeuroblastoma cellsProtective effects observed at IC50 values of 137 µM (U937) and 227 µM (SH-SY5Y)

Case Studies

  • Neurotoxicity and Neuroprotection : A study evaluated the neuroprotective effects of M2DPC derivatives on differentiated neuroblastoma cells exposed to oxidative stress. The results indicated that certain derivatives significantly improved cell viability compared to untreated controls .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of M2DPC against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that suggests its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Properties

IUPAC Name

methyl 2,4-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h4H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDOGKXSMQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211778
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-57-6
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51925-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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